N-(3,4-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide
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Description
N-(3,4-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
CHEMBL4513269, also known as N-(3,4-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide, primarily targets Histone deacetylase 7 and 8 in humans . These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, thereby condensing the DNA structure and reducing gene transcription .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal deacetylation process, leading to an increase in acetylated histones. As a result, the DNA structure becomes more relaxed, allowing for increased gene transcription .
Biochemical Pathways
The affected pathway is the histone acetylation and deacetylation pathway . By inhibiting histone deacetylases, CHEMBL4513269 increases the acetylation of histones, leading to changes in gene expression. The downstream effects of this can vary depending on the specific genes that are upregulated or downregulated, but they can include changes in cell growth, differentiation, and apoptosis .
Pharmacokinetics
Like many other small molecule drugs, its adme (absorption, distribution, metabolism, and excretion) properties would likely impact its bioavailability . For instance, factors such as its solubility, stability, and the presence of transport proteins can influence how well the compound is absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of CHEMBL4513269’s action are largely dependent on the specific genes that are affected by the changes in histone acetylation. Given its targets, it’s likely that the compound could influence processes such as cell growth and differentiation, potentially making it useful for conditions where these processes are dysregulated .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of CHEMBL4513269. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its targets . Additionally, the compound’s efficacy can be influenced by factors within the body, such as the presence of transport proteins, the compound’s metabolism, and the patient’s overall health status .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-12-7-8-14(9-13(12)2)23-17(27)10-26-21(28)25-11-22-20-18(19(25)24-26)15-5-3-4-6-16(15)29-20/h7-9,11H,3-6,10H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKNVDVSJVXLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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